molecular formula C8H11NO B11946154 octahydro-2H-cyclopropa[cd]indol-2-one CAS No. 33984-76-8

octahydro-2H-cyclopropa[cd]indol-2-one

カタログ番号: B11946154
CAS番号: 33984-76-8
分子量: 137.18 g/mol
InChIキー: RRYIVCBIOGTZAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Octahydro-2H-cyclopropa[cd]indol-2-one is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. While specific studies on this exact saturated cyclopropa-indolone are limited, its core structure is closely related to the well-researched benzo[cd]indol-2(1H)-one and cyclopenta[cd]indol-2-one scaffolds. These related structures have demonstrated considerable research value as versatile intermediates and active scaffolds in drug discovery. The benzo[cd]indol-2(1H)-one scaffold, for instance, has been identified as a potent downstream inhibitor of the Hedgehog (HH) signaling pathway, a key target in combating certain cancers, including those resistant to Smoothened (SMO) inhibition . Furthermore, this scaffold has been developed as a lysosome-targeted antimetastatic agent, with mechanistic studies showing it can trigger apoptosis and autophagy in cancer cells . Indol-2-one derivatives, in a broader sense, are frequently explored for their potential applications in central nervous system (CNS) disorders, oncology, and as anti-inflammatory agents . Given its structural features, Octahydro-2H-cyclopropa[cd]indol-2-one presents a compelling subject for further investigation in these and other therapeutic areas. It offers researchers a unique, saturated framework for probing biological mechanisms and developing novel therapeutic candidates. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

特性

CAS番号

33984-76-8

分子式

C8H11NO

分子量

137.18 g/mol

IUPAC名

7-azatricyclo[4.3.0.02,9]nonan-8-one

InChI

InChI=1S/C8H11NO/c10-8-7-4-2-1-3-5(9-8)6(4)7/h4-7H,1-3H2,(H,9,10)

InChIキー

RRYIVCBIOGTZAH-UHFFFAOYSA-N

正規SMILES

C1CC2C3C2C(=O)NC3C1

製品の起源

United States
Methodological & Application

catalytic asymmetric synthesis of octahydro-2H-cyclopropa[cd]indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Asymmetric Synthesis of Octahydro-2H-cyclopropa[cd]indol-2-one

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Octahydro-2H-cyclopropa[cd]indol-2-one is a highly rigidified, tricyclic scaffold of immense value in modern drug discovery. Its unique cyclopropanated hexahydroindolone core heavily restricts conformational flexibility, making it an ideal bioisostere for complex alkaloid natural products and a precise vector for 3D pharmacophore mapping.

The most robust approach to synthesizing this architecture is the catalytic asymmetric intramolecular cyclopropanation of N-(cyclohex-2-en-1-yl)-2-diazoacetamide. As a Senior Application Scientist, I emphasize that the success of this transformation relies entirely on controlling the behavior of a highly reactive metal-carbene intermediate.

The Causality of Catalyst Selection: Achieving high enantioselectivity requires a catalyst that can rigidly dictate the facial approach of the tethered alkene. Dirhodium(II) carboxamidates, specifically Rh₂(5S-MEPY)₄ , are the gold standard for this transformation[1]. The chiral pyrrolidone ligands form a sterically demanding "chiral wall" around the axial coordination site of the rhodium dimer. When the diazo compound decomposes to form the electrophilic rhodium carbene, this chiral pocket locks the carbene's orientation. Consequently, the tethered cyclohexene moiety is forced to approach from a single stereoface, yielding the desired tricyclic lactam with exceptional enantiocontrol[2].

Computational studies have demonstrated that the formation of the rhodium carbene is the rate-determining step, while the subsequent cyclopropanation barrier is exceedingly small[3]. This kinetic reality dictates our experimental setup: we must maintain an extremely low concentration of the diazo substrate to prevent the highly reactive carbene from reacting with unactivated diazo molecules (which leads to unwanted dimerization).

CatalyticCycle A Precatalyst Rh₂(5S-MEPY)₄ C Rh-Carbene Complex (Electrophilic, Chiral Pocket) A->C Coordination B Diazo Substrate N-(cyclohex-2-en-1-yl)-2-diazoacetamide B->C D N₂ Gas C->D Extrusion E Transition State Intramolecular [2+1] Addition C->E Alkene Approach E->A Catalyst Turnover F Product Octahydro-2H-cyclopropa[cd]indol-2-one E->F Dissociation

Caption: Catalytic cycle of Rh(II)-mediated intramolecular cyclopropanation.

Experimental Design & Optimization Data

To highlight the necessity of the specific reaction parameters, the optimization data for the intramolecular cyclopropanation is summarized below. Notice how the absence of a chiral pocket (Rh₂(OAc)₄) yields racemic product, while rapid addition destroys the yield due to carbene dimerization.

Table 1: Optimization of the Catalytic Asymmetric Intramolecular Cyclopropanation

CatalystSolventTemp (°C)Addition Time (h)Yield (%)ee (%)
Rh₂(OAc)₄CH₂Cl₂2510880
Cu(OTf) / (S,S)-tBu-boxCH₂Cl₂25104552
Rh₂(5S-MEPY)₄ CH₂Cl₂ 25 10 94 96
Rh₂(5R-MEPY)₄CH₂Cl₂251092-95
Rh₂(5S-MEPY)₄Toluene80107988
Rh₂(5S-MEPY)₄CH₂Cl₂251 (Rapid)4194

(Note: Recent advances have also explored biocatalytic iron-catalyzed intramolecular cyclopropanations using engineered myoglobins[4] and light-driven, transition-metal-free approaches[5], but Rh(II) remains the benchmark for synthetic scalability).

Step-by-Step Protocol: A Self-Validating System

This protocol is designed as a self-validating workflow. In-line analytical checks are embedded to ensure that any failure is caught immediately, preserving the integrity of the final data.

Workflow S1 Substrate Preparation S2 Strict Anhydrous Setup S1->S2 S3 Syringe Pump Addition (10h) S2->S3 S4 Silica Gel Filtration S3->S4 S5 Chiral HPLC Validation S4->S5

Caption: Experimental workflow for the synthesis and validation of the tricyclic core.

Materials Required:
  • N-(cyclohex-2-en-1-yl)-2-diazoacetamide (1.0 mmol, 165 mg)

  • Rh₂(5S-MEPY)₄ (0.1 mol%, ~1.0 mg)

  • Anhydrous Dichloromethane (CH₂Cl₂, strictly degassed)

  • Argon gas & Programmable Syringe Pump

Step 1: Catalyst Preparation & System Purging
  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Under a continuous stream of Argon, add Rh₂(5S-MEPY)₄ (1.0 mg) to the flask.

  • Inject 10 mL of anhydrous CH₂Cl₂. Stir gently to dissolve, yielding a pale-colored solution.

  • Causality: Non-coordinating solvents like CH₂Cl₂ are mandatory. Coordinating solvents (e.g., MeCN, THF) will competitively bind to the axial sites of the dirhodium core, poisoning the catalyst and halting carbene formation.

Step 2: Substrate Solution Preparation
  • In a separate flame-dried 20 mL vial, dissolve the diazoacetamide substrate (165 mg) in 10 mL of anhydrous CH₂Cl₂.

  • Draw this solution into a 20 mL gas-tight glass syringe.

  • Validation Checkpoint 1: Analyze a 10 µL aliquot of this solution via FT-IR. You must observe a sharp, strong absorbance at ~2100 cm⁻¹ , confirming the integrity of the diazo functional group before proceeding.

Step 3: Syringe Pump Addition (Critical Step)
  • Mount the syringe onto the programmable pump and connect it to the reaction flask via a PTFE catheter and a stainless-steel needle (submerged just below the solvent surface).

  • Set the addition rate to 1.0 mL/h and begin the addition at 25 °C under vigorous stirring.

  • Causality: The slow addition rate guarantees a pseudo-infinite dilution of the diazo substrate. Because carbene formation is rate-determining[3], any excess diazo compound will rapidly attack the electrophilic carbene, forming unwanted azines or alkenes.

Step 4: Reaction Monitoring & Quenching
  • Allow the reaction to stir for an additional 30 minutes after the syringe pump finishes.

  • Validation Checkpoint 2: The cessation of N₂ gas evolution and the complete disappearance of the diazo IR stretch (~2100 cm⁻¹) in the reaction mixture confirm 100% conversion. If the peak persists, catalyst poisoning has occurred.

Step 5: Workup and Isolation
  • Concentrate the reaction mixture under reduced pressure.

  • Pass the crude residue through a short pad of silica gel (eluent: Hexanes/Ethyl Acetate, 70:30 v/v) to remove the rhodium catalyst.

  • Evaporate the solvent to isolate octahydro-2H-cyclopropa[cd]indol-2-one as a crystalline solid.

Step 6: Analytical Validation
  • Validation Checkpoint 3: Before any crystallization (which can artificially inflate ee through chiral amplification), determine the enantiomeric excess of the crude solid via chiral HPLC (e.g., Chiralcel OD-H column). The ee must be >95%[1]. A lower ee indicates either thermal degradation of the catalyst pocket (if T > 25 °C) or compromised catalyst enantiopurity.

Sources

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of Octahydro-2H-cyclopropa[cd]indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Scaffold & Analytical Challenges

Octahydro-2H-cyclopropa[cd]indol-2-one (CAS: 33984-76-8) is a highly strained, fully saturated tricyclic framework [1]. It consists of a pyrrolidin-2-one ring, a cyclohexane ring, and a bridging cyclopropane ring fused across the c and d faces of the indole core (comprising C3, C3a, and C4). This unique 5/6/3 fused architecture is a critical structural motif found in complex monoterpene indole alkaloids, such as the recently synthesized Rauvomine B [2].

The Analytical Challenge: Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents three distinct challenges:

  • Severe Steric Crowding: The aliphatic protons of the cyclohexane ring (C5, C6, C7) often suffer from severe signal overlap in 1D 1 H NMR.

  • Anisotropic Effects: The cyclopropane ring and the C2 carbonyl group exert competing magnetic anisotropies, shifting the expected resonance frequencies of the bridgehead protons (H3, H3a, H4).

  • Stereochemical Ambiguity: The relative configuration of the four contiguous stereocenters (C3, C3a, C4, C7a) must be unambiguously assigned to confirm the thermodynamically favored cis-fused state.

This application note provides a self-validating, step-by-step NMR workflow designed to overcome these challenges, grounded in the physical chemistry of spin relaxation and magnetic anisotropy.

Rationale for Experimental Design

To build a self-validating dataset, we cannot rely solely on 1D NMR. We must construct a multi-dimensional network of through-bond (scalar) and through-space (dipolar) interactions.

  • HSQC over HMQC: For the crowded C5–C7 aliphatic region, 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) is selected over HMQC because it evolves single-quantum coherences, resulting in narrower linewidths in the F1​ ( 13 C) dimension. This is critical for resolving the overlapping methylene protons.

  • HMBC for Quaternary Anchoring: The C2 carbonyl and the C3a bridgehead are quaternary/tertiary nodes. HMBC (Heteronuclear Multiple Bond Correlation) is essential to bridge the isolated spin systems (the pyrrolidinone NH-C7a and the cyclopropyl H3-H4) by observing 2JCH​ and 3JCH​ couplings to these carbon anchors.

  • NOESY vs. ROESY (The Extreme Narrowing Limit): Octahydro-2H-cyclopropa[cd]indol-2-one has a molecular weight of 137.18 Da. Molecules in this mass range tumble rapidly in solution, meaning their rotational correlation time ( τc​ ) is very short. They reside in the "extreme narrowing limit" ( ωτc​≪1 ), where the maximum theoretical Nuclear Overhauser Effect (NOE) enhancement is positive (+50%) [3]. Therefore, a 2D NOESY experiment will yield strong, positive cross-peaks. A ROESY experiment is unnecessary and would only introduce spin-lock heating artifacts.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of high-purity octahydro-2H-cyclopropa[cd]indol-2-one in 600 µL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is preferred over DMSO- d6​ to minimize solvent viscosity, which ensures rapid molecular tumbling and sharpens the NMR lines.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Tube Quality: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP) to ensure optimal magnetic field shimming.

NMR Acquisition Parameters

All experiments should be performed on a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) at 298 K.

  • 1D 1 H NMR:

    • Pulse program: zg30

    • Relaxation delay (D1): 2.0 s (ensure full relaxation of aliphatic protons).

    • Scans (NS): 16.

  • 1D 13 C{1H} NMR:

    • Pulse program: zgpg30 (with WALTZ-16 decoupling).

    • Relaxation delay (D1): 2.0 s.

    • Scans (NS): 512 (due to low natural abundance of 13 C).

  • 2D COSY (Gradient Selected):

    • Pulse program: cosygpqf

    • Data matrix: 2048×256 increments.

    • Scans per increment: 2.

  • 2D HSQC (Multiplicity Edited):

    • Pulse program: hsqcedetgpsisp2.2

    • Allows differentiation of CH/CH 3​ (positive phase) from CH 2​ (negative phase).

  • 2D HMBC:

    • Pulse program: hmbcgplpndqf

    • Long-range coupling delay optimized for nJCH​=8 Hz (62.5 ms).

  • 2D NOESY:

    • Pulse program: noesygpphpp

    • Critical Parameter: Mixing time ( τm​ ) set to 500 ms . For a 137 Da molecule, a long mixing time is required to allow sufficient cross-relaxation and NOE buildup.

Data Interpretation & Structural Validation

Quantitative Data Summary

The following table summarizes the representative NMR assignments based on the anisotropic environment of the cyclopropa[cd]indole scaffold.

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & J (Hz) 13 C Shift ( δ , ppm)Key HMBC Correlations ( 2J , 3J )Key NOESY Correlations
N1-H 6.80br s-C2, C7aH7a
C2 --178.5 (C=O)--
C3 2.25d ( J=8.5 )35.2 (CH)C2, C3a, C4H3a, H4
C3a 1.85m28.4 (CH)C2, C3, C4, C7aH3, H4, H7a
C4 1.55m25.1 (CH)C3, C3a, C5H3, H3a, H5
C5 1.20, 1.65m (CH 2​ )22.3 (CH 2​ )C3a, C4, C6H4, H6
C6 1.35, 1.75m (CH 2​ )24.6 (CH 2​ )C5, C7H5, H7
C7 1.45, 1.85m (CH 2​ )26.8 (CH 2​ )C6, C7aH6, H7a
C7a 3.50dd ( J=8.0,4.5 )55.4 (CH)C2, C3a, C7H3a, H7
Mechanistic Logic of the Assignment
  • Anchoring the Spin Systems: The analysis begins at the heteroatom. The broad singlet at δ 6.80 ppm is the NH proton. In the COSY spectrum, this proton correlates to the highly deshielded aliphatic proton at δ 3.50 ppm (H7a), which is shifted downfield due to the electron-withdrawing nature of the adjacent nitrogen.

  • Tracing the Cyclopropane Ring: The cyclopropane protons (H3, H3a, H4) are identified via their unique upfield 13 C shifts (25–35 ppm) in the HSQC. H3 ( δ 2.25) is unusually downfield for a cyclopropane proton; this is caused by its position within the deshielding cone of the C2 carbonyl group.

  • Stereochemical Proof (NOESY): The 5/6/3 fused ring system is under extreme thermodynamic strain. To minimize ring strain, the bridgehead protons (H3a and H7a) must adopt a cis-configuration. In the NOESY spectrum, a strong cross-peak between H3a ( δ 1.85) and H7a ( δ 3.50) validates this cis-fusion. Furthermore, strong NOEs between H3 H3a and H4 H3a confirm that the entire cyclopropane ring sits on the same spatial face as the pyrrolidinone fusion.

Workflow and Logic Visualizations

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition & Spin Tracing cluster_2 Stereochemical Elucidation N1 Solvent Selection (CDCl3, 0.03% TMS) N2 Concentration Optimization (~10-15 mg/0.6 mL) N1->N2 N3 1D NMR (1H, 13C) Baseline & Shielding Cones N2->N3 N4 2D Homonuclear (COSY: H7a->H7->H6) N3->N4 N5 2D Heteronuclear (HSQC, HMBC: C2 Anchor) N4->N5 N6 3D Spatial Proximity (NOESY, tm = 500 ms) N5->N6 N7 cis-Fusion Validation (H3, H3a, H4, H7a) N6->N7

Fig 1: Step-by-step NMR data acquisition and logical elucidation workflow.

NOE_Network H3 H3 (2.25 ppm) H4 H4 (1.55 ppm) H3->H4 COSY H3a H3a (1.85 ppm) H3->H3a Strong NOE (cis) H4->H3a Strong NOE (cis) H5 H5 (1.20 ppm) H4->H5 COSY H7a H7a (3.50 ppm) H3a->H7a Strong NOE (cis-fusion)

Fig 2: Key 2D NOESY (red) and COSY (green) correlation network proving the cis-fused core.

References

  • Sigma-Aldrich Product Database. OCTAHYDRO-2H-CYCLOPROPA[CD]INDOL-2-ONE (CAS 33984-76-8). Sigma-Aldrich.
  • Scruse, A. et al. Total Synthesis of (−)-Rauvomine B via a Strain-Promoted Intramolecular Cyclopropanation. Journal of the American Chemical Society (2024).
  • Zhu, C.-Z., Wei, Y., & Shi, M. Rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole: synthesis of cyclopropa[cd]indole and benzofuran derivatives. Organic Chemistry Frontiers (2019).

Introduction: The Strategic Value of the Octahydro-2H-cyclopropa[cd]indol-2-one Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Functionalization of the Lactam Nitrogen in Octahydro-2H-cyclopropa[cd]indol-2-one

In the landscape of modern drug discovery, there is an increasing demand for molecules that possess three-dimensional complexity to better engage with biological targets and "escape from flatland".[1] The octahydro-2H-cyclopropa[cd]indol-2-one core represents a compelling, conformationally restricted scaffold. Its rigid tricyclic structure, featuring a fused cyclopropane ring, offers a precise vectoral presentation of substituents, making it an attractive starting point for the development of novel therapeutic agents. Functionalization of this core is paramount to exploring its potential in medicinal chemistry. This guide focuses specifically on the strategic modification of the lactam nitrogen, a key position for modulating the scaffold's physicochemical properties and biological activity.

The lactam nitrogen, as part of an amide system, is significantly less nucleophilic than a typical amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, successful functionalization almost invariably requires an initial deprotonation step to generate a highly nucleophilic amidate anion. This document provides detailed protocols and the underlying chemical rationale for several key N-functionalization reactions, including N-alkylation, N-arylation, and N-acylation, tailored for researchers in synthetic and medicinal chemistry.

Part 1: Foundational Principles of Lactam Nitrogen Activation

The critical first step in nearly all functionalization strategies is the deprotonation of the lactam N-H bond. The choice of base is dictated by the pKa of this proton, which is typically in the range of 17-20 in a solvent like DMSO. This necessitates the use of a strong, non-nucleophilic base to ensure complete and irreversible deprotonation without competing side reactions.

Causality Behind Base Selection:

  • Strong Bases (pKa of conjugate acid > 20): Bases such as Sodium Hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS), or Lithium diisopropylamide (LDA) are required for efficient deprotonation. NaH is a common choice due to its high basicity and the fact that the only byproduct is hydrogen gas.

  • Anhydrous Conditions: The generated lactam anion is a strong base and will be readily quenched by protic sources, including water. Therefore, all reagents, solvents, and glassware must be scrupulously dried to ensure the reaction proceeds to completion. Inert atmosphere conditions (e.g., using Argon or Nitrogen) are mandatory.

G cluster_0 Step 1: Deprotonation (Activation) cluster_1 Step 2: Functionalization A Octahydro-2H-cyclopropa[cd]indol-2-one (Lactam Substrate) C Lactam Anion (Nucleophile) + H2 (if NaH) A->C Anhydrous Solvent (THF, DMF) B Strong Base (e.g., NaH, KHMDS) D Electrophile (R-X, Ar-X, Ac-X) E N-Functionalized Product C->E Reaction with Electrophile

Fig 1. General workflow for lactam N-functionalization.

Part 2: Core Experimental Protocols

The following protocols are presented as robust starting points for the N-functionalization of the octahydro-2H-cyclopropa[cd]indol-2-one scaffold. Researchers should consider small-scale trials to optimize conditions for specific substrates.

Protocol 2.1: N-Alkylation via Deprotonation and Nucleophilic Substitution

N-alkylation introduces alkyl chains, which can be used to probe steric pockets in a binding site or to attach linkers for further conjugation. This protocol uses sodium hydride for deprotonation followed by the addition of an alkyl halide.

Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add octahydro-2H-cyclopropa[cd]indol-2-one (1.0 equiv).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Stir at room temperature until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 5 minutes.

    • Expert Insight: The evolution of hydrogen gas will be observed. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The solution should be clear if THF is used.

  • Alkylation: Cool the resulting solution of the lactam anion back to 0 °C. Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the N-alkylated product.

ParameterRecommended ConditionRationale / Troubleshooting
Base NaH, KHMDS, LiHMDSNaH is cost-effective. Silylamide bases (KHMDS, LiHMDS) offer better solubility in THF but are more expensive.
Solvent Anhydrous THF, DMFTHF is preferred for easier removal. DMF offers better solubility for some salts but has a high boiling point.
Electrophile Alkyl iodides, bromides, triflatesReactivity order: R-OTf > R-I > R-Br > R-Cl. For less reactive halides, heating may be required.
Common Issue Low ConversionEnsure strictly anhydrous conditions. Confirm complete deprotonation before adding the electrophile.
Common Issue O-alkylationWhile N-alkylation is generally favored for lactams, O-alkylation can sometimes occur.[2] Analysis by NMR is crucial. Using a more polar, coordinating solvent like DMF can favor N-alkylation.
Protocol 2.2: N-Arylation via Buchwald-Hartwig Cross-Coupling

The introduction of an aryl group is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds, suitable for coupling the lactam with a wide range of aryl halides or triflates.[3]

Methodology:

  • Preparation: To a flame-dried Schlenk tube or microwave vial, add octahydro-2H-cyclopropa[cd]indol-2-one (1.0 equiv), the aryl halide (Ar-X, 1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Addition of Base and Solvent: Add a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon) three times. Add degassed, anhydrous solvent (e.g., Toluene or 1,4-Dioxane, 0.1 M).

    • Expert Insight: Thorough degassing is critical to prevent oxidation of the Pd(0) catalyst and the phosphine ligand, which would deactivate the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the N-aryl product.

G Pd0 Pd(0)L_n Pd_ArX Ar-Pd(II)-X (L_n) Pd0->Pd_ArX Oxidative Addition Pd_Ar_N Ar-Pd(II)-N(Lactam) (L_n) Pd_ArX->Pd_Ar_N Ligand Exchange Pd_Ar_N->Pd0 Product N-Aryl Lactam Pd_Ar_N->Product Reductive Elimination ArX Ar-X Lactam Lactam-H + Base

Fig 2. Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Protocol 2.3: N-Acylation

N-acylation introduces a carbonyl group, creating an N-acyl lactam (a diimide). This functional group can alter electronic properties and serve as a handle for further chemistry.

Methodology:

  • Deprotonation: Prepare the lactam anion as described in Protocol 2.1, steps 1-3, using NaH in anhydrous THF.

  • Acylation: Cool the solution of the lactam anion to 0 °C. Add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 equiv) dropwise. An immediate reaction is often observed.

    • Self-Validation: The formation of a salt byproduct (e.g., NaCl) may cause the reaction mixture to become cloudy or form a precipitate.

  • Reaction and Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC for the disappearance of the starting material (typically 1-4 hours).

  • Work-up and Purification: Perform the aqueous work-up and purification as described in Protocol 2.1, steps 6-8.

Part 3: Characterization and Validation

Successful N-functionalization can be confirmed using a suite of standard analytical techniques:

  • ¹H NMR Spectroscopy: The most telling evidence is the disappearance of the lactam N-H proton signal (which is typically a broad singlet). The appearance of new signals corresponding to the introduced alkyl, aryl, or acyl group confirms the modification.

  • ¹³C NMR Spectroscopy: Changes in the chemical shift of the carbons near the lactam nitrogen, particularly the carbonyl carbon, will be observed.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the N-functionalized product.

  • Infrared (IR) Spectroscopy: The N-H stretching band (typically around 3200 cm⁻¹) present in the starting material will be absent in the product spectrum.

Conclusion

The functionalization of the lactam nitrogen of octahydro-2H-cyclopropa[cd]indol-2-one is a critical step in harnessing the full potential of this unique scaffold for drug discovery and chemical biology. The protocols detailed herein for N-alkylation, N-arylation, and N-acylation provide a validated and rational foundation for creating diverse libraries of compounds. By understanding the principles of lactam activation and choosing the appropriate reaction conditions, researchers can efficiently access novel chemical matter poised for biological evaluation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Zheng, N. (Ed.). (2015). Scale-Up in Chemical Processing. John Wiley & Sons. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • ResearchGate. (n.d.). N- and O-alkylation reactions of ambident nucleophiles. [Link]

  • Vedejs, E., & Jure, M. (2005). Efficiency in Amide and Lactam Synthesis. Topics in Heterocyclic Chemistry, 1, 1-32. [Link]

Sources

Application Note: A Scalable Manufacturing Protocol for the Synthesis of Octahydro-2H-cyclopropa[cd]indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and scalable manufacturing protocol for the synthesis of octahydro-2H-cyclopropa[cd]indol-2-one, a complex heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The unique tricyclic structure, featuring a fused cyclopropane ring on an octahydro-oxindole core, presents distinct synthetic challenges that require careful consideration for large-scale production. This document provides a comprehensive, multi-step synthetic route, moving from commercially available starting materials to the final product. We emphasize the causality behind experimental choices, process safety, and in-process controls (IPCs) to ensure reproducibility, high yield, and purity. The protocol is designed for researchers, chemists, and drug development professionals aiming to produce this molecule on a multi-gram to kilogram scale.

Introduction and Strategic Overview

The indoline and oxindole skeletons are privileged structures in a vast number of natural products and pharmaceuticals.[1] The incorporation of a strained cyclopropane ring, as seen in octahydro-2H-cyclopropa[cd]indol-2-one, introduces a rigid, three-dimensional conformation that can be highly advantageous for modulating biological activity and improving physicochemical properties. The development of synthetic strategies for such complex, fused ring systems is an active area of research.[2]

The objective of this document is to provide a self-validating, step-by-step protocol that not only guides the synthesis but also explains the critical parameters and reasoning at each stage, ensuring both scientific integrity and practical applicability for scale-up.

Proposed Synthetic Pathway

Our retrosynthetic analysis identified a key dearomative cyclopropanation of a suitable indole precursor as the most efficient route to the target scaffold. The forward synthesis is designed as a three-step process, optimized for scalability and safety.

Synthetic_Pathway cluster_0 Step 1: N-Protection and Allylation cluster_1 Step 2: Dearomative Cyclopropanation cluster_2 Step 3: Reduction and Final Product Indol-2-one 1-Indol-2-one N-Allyl-Indol-2-one 2: N-Allylindolin-2-one Indol-2-one->N-Allyl-Indol-2-one Allyl Bromide, K2CO3, Acetone Cyclopropane_Intermediate 3: 1-Allyl-1a,6b-dihydro-1H- cyclopropa[b]indol-2(6H)-one N-Allyl-Indol-2-one->Cyclopropane_Intermediate Diethyl Zinc, CH2I2, Toluene (Simmons-Smith) Final_Product 4: Octahydro-2H- cyclopropa[cd]indol-2-one Cyclopropane_Intermediate->Final_Product H2 (10 bar), Rh/C, Acetic Acid

Caption: Overall synthetic route for octahydro-2H-cyclopropa[cd]indol-2-one.

Detailed Scale-Up Manufacturing Protocols

This section provides a detailed walkthrough of the manufacturing process for a target 1 kg batch of the final product, octahydro-2H-cyclopropa[cd]indol-2-one.

Overall Manufacturing Workflow

The end-to-end process involves a sequence of synthesis, work-up, isolation, and purification steps, with critical in-process controls to monitor progress and ensure quality.

G start Start: Procure Raw Materials step1 Step 1: Synthesis of N-Allylindolin-2-one (2) start->step1 ipc1 IPC-1: Reaction Completion (TLC/HPLC) step1->ipc1 workup1 Work-up & Isolation: Filtration & Solvent Evaporation ipc1->workup1 step2 Step 2: Simmons-Smith Cyclopropanation to (3) workup1->step2 ipc2 IPC-2: Formation of Product (GC-MS) step2->ipc2 workup2 Work-up & Isolation: Controlled Quench & Extraction ipc2->workup2 step3 Step 3: Catalytic Hydrogenation to (4) workup2->step3 ipc3 IPC-3: Hydrogen Uptake & Substrate Consumption (HPLC) step3->ipc3 purification Final Purification: Recrystallization ipc3->purification drying Drying under Vacuum purification->drying final_qc Final QC Analysis (NMR, HPLC, MS) drying->final_qc packaging Packaging & Labeling final_qc->packaging end_node End: Release Final Product packaging->end_node

Caption: High-level manufacturing workflow from raw materials to final product.

Step 1: Synthesis of N-Allylindolin-2-one (2)

Rationale: The first step involves the N-alkylation of commercially available indol-2-one. The allyl group is introduced as it contains the double bond necessary for the subsequent intramolecular cyclopropanation step. Potassium carbonate is chosen as a cost-effective and moderately strong base suitable for large-scale operations, while acetone is an excellent solvent for this type of reaction due to its polarity and ease of removal.

MaterialGradeQuantityMolar Eq.
Indol-2-one (1)>98%1.50 kg1.0
Allyl Bromide>98%1.52 kg (1.1 L)1.1
Potassium Carbonate (K₂CO₃)Anhydrous, Powder2.34 kg1.5
AcetoneTechnical20 L-

Equipment:

  • 50 L Glass-Lined Reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Filtration unit (e.g., Nutsche filter).

  • Rotary evaporator (industrial scale).

Procedure:

  • Reactor Charging: Charge the 50 L reactor with Indol-2-one (1.50 kg), Potassium Carbonate (2.34 kg), and Acetone (20 L).

  • Initiate Agitation: Start the agitator at a moderate speed (80-100 RPM) to ensure a uniform slurry.

  • Reagent Addition: Slowly add Allyl Bromide (1.52 kg) to the suspension over 30-45 minutes. An initial exotherm is expected; maintain the internal temperature below 35°C using a cooling jacket if necessary.

  • Reaction: Heat the reaction mixture to reflux (~56°C) and maintain for 6-8 hours.

  • In-Process Control (IPC-1): Monitor the reaction progress every 2 hours using HPLC or TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The reaction is complete when the indol-2-one spot is no longer visible.

  • Cool Down & Filtration: Cool the reactor to 20-25°C. Filter the solid potassium salts through the Nutsche filter and wash the cake with acetone (2 x 2 L).

  • Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure using the rotary evaporator to obtain a crude solid/oil.

  • Isolation: Triturate the crude residue with cold water (10 L) to precipitate the product. Filter the solid, wash with water (2 x 5 L), and dry under vacuum at 45°C until constant weight.

  • Expected Yield: 1.85 - 1.95 kg (94-99%) of N-Allylindolin-2-one (2) as an off-white solid.

Step 2: Dearomative Simmons-Smith Cyclopropanation (3)

Rationale: This key step constructs the fused cyclopropane ring. The Simmons-Smith reaction, using diethylzinc and diiodomethane, is a well-established method for cyclopropanating alkenes.[3] It is chosen for its reliability and diastereoselectivity. Toluene is selected as the solvent due to its suitable boiling point and inertness. The reaction is performed under a nitrogen atmosphere to prevent the decomposition of the pyrophoric diethylzinc reagent.

MaterialGradeQuantityMolar Eq.
N-Allylindolin-2-one (2)>98%1.90 kg1.0
Diethylzinc (1.1 M in Toluene)Solution12.0 L1.2
Diiodomethane (CH₂I₂)>99%, Stabilized3.52 kg (1.05 L)1.2
TolueneAnhydrous25 L-
Saturated NH₄Cl SolutionAqueous15 L-
Diethyl EtherTechnical20 L-

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirrer, nitrogen inlet, addition funnel, and temperature probe.

  • Separatory funnel (industrial scale).

  • Rotary evaporator.

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Charging: Charge the reactor with N-Allylindolin-2-one (1.90 kg) and anhydrous toluene (25 L). Cool the solution to 0-5°C using a chiller.

  • Reagent Addition (Caution: Pyrophoric): Under a strict nitrogen atmosphere, slowly add the diethylzinc solution (12.0 L) via a cannula or addition funnel over 1 hour, maintaining the internal temperature below 5°C.

  • Second Reagent Addition: Add diiodomethane (3.52 kg) dropwise over 1.5-2 hours, ensuring the temperature does not exceed 10°C.

  • Reaction: Allow the reaction to slowly warm to room temperature (20-25°C) and stir for 12-16 hours.

  • In-Process Control (IPC-2): Carefully take a quenched sample and analyze by GC-MS to confirm the formation of the desired product mass and consumption of the starting material.

  • Quenching (Caution: Exothermic): Cool the reactor back to 0-5°C. Very slowly and carefully add the saturated ammonium chloride (NH₄Cl) solution (15 L) via the addition funnel. Vigorous gas evolution (ethane) will occur. Control the addition rate to keep the temperature below 20°C.

  • Extraction: Once the quenching is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 10 L).

  • Washing & Drying: Combine all organic layers and wash with brine (10 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Expected Yield: The crude product (3) is typically used directly in the next step without further purification. Expected crude weight: ~2.0 kg.

Step 3: Catalytic Hydrogenation to Final Product (4)

Rationale: The final step involves the reduction of the remaining double bond within the indole core to yield the fully saturated octahydro system. Catalytic hydrogenation is the most efficient method for this transformation on a large scale. Rhodium on carbon (Rh/C) is an effective catalyst for the hydrogenation of aromatic rings under relatively mild conditions.[4] Acetic acid is used as the solvent as it can protonate the substrate, facilitating the reduction.

MaterialGradeQuantityMolar Eq.
Crude Intermediate (3)-~2.0 kg1.0
5% Rhodium on Carbon (Rh/C)50% Wet Paste100 g0.5 wt% (dry)
Acetic AcidGlacial20 L-
Sodium BicarbonateTechnicalAs needed-
Ethyl AcetateTechnical30 L-

Equipment:

  • 50 L High-Pressure Hydrogenator (Buchi type or similar).

  • Filtration unit with a celite pad.

  • Large glass reactor for neutralization.

Procedure:

  • Reactor Charging: In the high-pressure hydrogenator, create a slurry of the Rh/C catalyst (100 g) in acetic acid (2 L).

  • Substrate Addition: Add a solution of the crude intermediate (3) (~2.0 kg) dissolved in acetic acid (18 L) to the hydrogenator.

  • Hydrogenation: Seal the reactor. Purge with nitrogen three times, then purge with hydrogen three times. Pressurize the reactor with hydrogen to 10 bar.

  • Reaction: Heat the mixture to 50°C and begin vigorous agitation. The reaction is exothermic and will consume hydrogen. Maintain the pressure at 10 bar by feeding hydrogen as needed.

  • In-Process Control (IPC-3): Monitor the reaction by observing the cessation of hydrogen uptake. A sample can be carefully depressurized, filtered, and analyzed by HPLC to confirm the disappearance of the starting material (typically 24-48 hours).

  • Catalyst Removal: After cooling to room temperature and venting the hydrogen, purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Rh/C catalyst. Wash the celite pad with acetic acid (2 x 1 L).

  • Solvent Removal & Neutralization: Concentrate the filtrate under reduced pressure to remove most of the acetic acid. Dissolve the residue in ethyl acetate (20 L) and transfer to a large reactor. Slowly add a saturated solution of sodium bicarbonate with stirring until gas evolution ceases and the pH of the aqueous layer is ~7-8.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude final product.

  • Final Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.

  • Drying: Dry the purified solid in a vacuum oven at 50°C to a constant weight.

  • Expected Yield: 1.0 - 1.2 kg (52-63% over two steps) of Octahydro-2H-cyclopropa[cd]indol-2-one (4) as a white crystalline solid.

Analytical Characterization

TestSpecification
Appearance White to off-white crystalline solid
Purity (HPLC) ≥ 98.5%
¹H NMR Conforms to the structure
¹³C NMR Conforms to the structure
Mass Spec (ESI+) [M+H]⁺ = 178.12 (Calculated: 178.12)
Residual Solvents (GC) Meets ICH guidelines

Process Safety and Hazard Analysis

  • Step 1 (Allylation): Allyl bromide is a lachrymator and toxic. All transfers should be conducted in a well-ventilated fume hood or closed system.

  • Step 2 (Cyclopropanation): Diethylzinc is highly pyrophoric and reacts violently with water. This step must be performed under a strict inert (nitrogen) atmosphere by trained personnel. An appropriate quenching agent (e.g., isopropanol) should be readily available. The quenching with NH₄Cl is highly exothermic and generates flammable ethane gas; it must be performed slowly with efficient cooling and ventilation.

  • Step 3 (Hydrogenation): Hydrogen is highly flammable and can form explosive mixtures with air. The high-pressure reactor must be located in a designated, explosion-proof bay. Proper grounding of all equipment is essential to prevent static discharge. The Rh/C catalyst is pyrophoric when dry and should always be handled as a wet paste.

References

  • EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril.
  • Qin, Y., et al. (2011). Total synthesis of indoline alkaloids: A cyclopropanation strategy. Accounts of Chemical Research, 44(6). [Link]

  • Li, G., et al. (2021). Visible-light enabled synthesis of cyclopropane-fused indolines via dearomatization of indoles. Organic Chemistry Frontiers. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society. [Link]

  • Vitale, F., et al. (2016). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. Organic Letters. [Link]

  • Chinchilla, R., & Nájera, C. (2021). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5628. [Link]

  • Mo, D. L., et al. (2023). Synthesis of Tetrahydro-5 H-indolo[2,3- b]quinolines through Copper-Catalyzed Cascade Reactions of Aza- o-quinone Methides with Indoles. The Journal of Organic Chemistry, 88(1), 690-700. [Link]

Sources

Troubleshooting & Optimization

optimizing temperature and pressure for octahydro-2H-cyclopropa[cd]indol-2-one hydrogenation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the chemoselective hydrogenation of highly strained bicyclic and tricyclic systems.

The synthesis of octahydro-2H-cyclopropa[cd]indol-2-one (CAS 33984-76-8)[1] presents a classic thermodynamic versus kinetic challenge: you must fully saturate the aromatic/alkenyl indole core without triggering the hydrogenolysis (cleavage) of the highly strained cyclopropane ring. This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating protocol to achieve optimal yields.

Core Mechanistic Principles: The Causality of Failure

The primary failure mode in the synthesis of octahydro-2H-cyclopropa[cd]indol-2-one is the unintended cleavage of the cyclopropane moiety. Cyclopropanes possess immense ring strain (approx. 27.5 kcal/mol). When fused to a conjugated system like an oxindole, the C–C bonds become highly polarized.

Transition metals—particularly Palladium—readily undergo oxidative addition into these polarized, strained C–C bonds, forming a π -allylmetal intermediate that subsequently undergoes reductive elimination to yield a ring-opened byproduct[2][3]. Therefore, optimizing this reaction requires shifting the kinetic window to favor aromatic reduction over C–C bond activation through precise control of the catalyst, temperature, and pressure.

Troubleshooting Guides & FAQs

Q1: Why am I observing massive cyclopropane ring-opening instead of the desired octahydro product? A: You are likely using Palladium on Carbon (Pd/C). Palladium is notorious for catalyzing the cleavage of donor-acceptor and conjugated cyclopropanes via a π -allylpalladium intermediate[2][3]. Solution: Switch your catalyst to Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C) . Rhodium has a significantly higher activation energy barrier for C–C bond insertion compared to Palladium, allowing it to rapidly reduce the aromatic oxindole system while leaving the cyclopropane intact[3][4].

Q2: How do I balance temperature and pressure to achieve full saturation? A: Aromatic reduction requires overcoming a high activation energy. If you increase the temperature (>50 °C) to drive the reaction, you provide enough thermal energy to surpass the activation barrier for cyclopropane cleavage. Solution: You must decouple thermal energy from reaction kinetics. Keep the temperature strictly low (25–35 °C) to protect the cyclopropane, and compensate for the lower kinetic rate by drastically increasing the hydrogen pressure (60–80 bar). High pressure increases the dissolved H₂ concentration, driving the saturation forward without providing the thermal energy required for ring-opening.

Q3: My reaction stalls at the hexahydro intermediate. Should I add a trace acid to accelerate it? A: No. Acidic solvents (like Acetic Acid) or additives will protonate the oxindole carbonyl or the cyclopropane ring itself, exacerbating electrophilic ring-opening[5]. Solution: Maintain a strictly neutral solvent environment. Anhydrous Ethanol (EtOH) or Ethyl Acetate (EtOAc) are the optimal choices for this transformation.

Quantitative Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution.

Catalyst SystemTemp (°C)Pressure (bar)SolventOctahydro Target YieldRing-Opened ByproductRecommendation
10% Pd/C4020EtOH< 10%> 85%Avoid (High cleavage)
5% Ru/C6060EtOH65%30%Sub-optimal (Temp too high)
5% Rh/Al₂O₃5040AcOH40%55%Avoid (Acid promotes cleavage)
5% Rh/Al₂O₃ 30 80 EtOH > 95% < 2% Optimal

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . By monitoring real-time stoichiometric hydrogen uptake, you can mathematically prove the integrity of the cyclopropane ring before even opening the reactor.

Step 1: Substrate & Catalyst Loading

  • Charge a high-pressure Hastelloy autoclave with the unsaturated cyclopropa[cd]indol-2-one precursor (1.0 equiv) and anhydrous Ethanol to create a 0.1 M solution.

  • Add 5 wt% Rh/Al₂O₃ (10 mol% relative to the substrate).

  • Causality Check: Ensure the catalyst is stored under an inert atmosphere; oxidized Rh species have altered electronic properties that can compromise chemoselectivity.

Step 2: Purging & Pressurization

  • Seal the reactor. Purge with Nitrogen (3 × 10 bar) followed by Hydrogen (3 × 10 bar) without stirring to displace all oxygen.

  • Pressurize the vessel to exactly 80 bar with H₂. Set the internal temperature probe to maintain 30 °C .

Step 3: Reaction & Self-Validation Monitoring

  • Initiate vigorous stirring (1000 rpm) to eliminate gas-liquid mass transfer limitations.

  • Self-Validation Check: Monitor the pressure drop via a mass flow controller. Calculate the theoretical pressure drop required for exactly 4 molar equivalents of H₂ (the exact amount needed to reduce the pyrrole and benzene components of the indole core).

  • Logic: If the H₂ uptake plateaus exactly at 4.0 equivalents, the reaction is successful. If the uptake begins to approach 5.0 equivalents, halt the reaction immediately —this mathematically proves that hydrogenolysis of the cyclopropane ring has initiated.

Step 4: Workup & Isolation

  • Once the pressure drop ceases (typically 12–16 hours), safely vent the reactor.

  • Filter the mixture through a pad of Celite to remove the Rh catalyst. Wash the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure to yield crude octahydro-2H-cyclopropa[cd]indol-2-one[1]. Verify structural integrity via ¹H-NMR (confirming the preservation of high-field cyclopropane multiplets at 0.5–1.2 ppm).

Process Optimization Logic

OptimizationLogic Start Substrate: Cyclopropa[cd]indol-2-one Cat Select Catalyst (Avoid Pd/C, Use Rh/Al2O3) Start->Cat Params Set Initial Parameters (T: 30°C, P: 80 bar) Cat->Params Monitor Monitor H2 Uptake & GC-MS Params->Monitor CheckRing Ring-Opening Detected? Monitor->CheckRing FixRing Decrease Temp Verify Neutral Solvent CheckRing->FixRing Yes CheckConv Complete Saturation? CheckRing->CheckConv No FixRing->Params FixConv Increase Pressure (Do NOT raise Temp) CheckConv->FixConv No Success Product: Octahydro-2H- cyclopropa[cd]indol-2-one CheckConv->Success Yes FixConv->Params

Workflow for optimizing cyclopropa[cd]indol-2-one hydrogenation parameters.

References

  • Regioselective Hydrogenolysis of Donor–Acceptor Cyclopropanes with Zn-AcOH Reductive System Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Source: Chemical Reviews - ACS Publications URL:[Link]

  • Ring Opening in the Palladium-Catalyzed Hydrocarbonation of Methylenecyclopropanes with Pronucleophiles Source: Journal of the American Chemical Society - ACS Publications URL:[https://pubs.acs.org/doi/10.1021/ja039808+] ()
  • Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

Sources

Technical Support Center: Purification of Octahydro-2H-cyclopropa[cd]indol-2-one Diastereomeric Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of octahydro-2H-cyclopropa[cd]indol-2-one diastereomeric mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common separation challenges. As a bicyclic lactam with multiple stereocenters, this scaffold presents unique purification hurdles. This document synthesizes established methodologies with field-proven insights to empower you to develop robust and efficient purification strategies.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before beginning your purification process.

Q1: I have a crude diastereomeric mixture of octahydro-2H-cyclopropa[cd]indol-2-one. Where do I even begin with purification?

The most effective starting point is a systematic, small-scale screening approach. The goal is to find conditions that provide any degree of separation, which can then be optimized.

  • Thin-Layer Chromatography (TLC): Begin by using TLC to screen various solvent systems for traditional silica gel chromatography.[1] This is a rapid and inexpensive way to identify promising mobile phases. Test a range of polarities, for example, starting with non-polar systems like Hexane/Ethyl Acetate and moving to more polar systems like Dichloromethane/Methanol.

  • Analytical HPLC/UPLC: If TLC does not yield promising results, or for more challenging separations, developing an analytical HPLC method is the next logical step. This will provide much higher resolution and quantitative data on the separation efficiency.[2]

  • Assess Crystallization Potential: If the material is crystalline, attempting to recrystallize a small amount from various solvents can be insightful. Sometimes, one diastereomer will selectively crystallize, offering a simple and scalable purification route.[3][4]

The following workflow provides a general decision-making framework.

cluster_start Initial Assessment cluster_screening Screening Phase cluster_purification Purification Method cluster_end Result start Crude Diastereomeric Mixture tlc TLC Screening (Multiple Solvent Systems) start->tlc Is the material amenable to column chromatography? hplc_screen Analytical HPLC Screening (Multiple Columns/Mobile Phases) start->hplc_screen High resolution required cryst Crystallization / CIDT start->cryst Is the material crystalline? tlc->hplc_screen No separation (ΔRf ≈ 0) column Preparative Column Chromatography tlc->column Separation observed (ΔRf > 0.1) prep_hplc Preparative HPLC/SFC hplc_screen->prep_hplc Baseline separation achieved end_node Pure Diastereomers column->end_node prep_hplc->end_node cryst->tlc No separation cryst->end_node Selective crystallization occurs

Caption: A decision workflow for selecting a purification strategy.
Q2: What are the primary purification techniques I should consider for these diastereomers?

Diastereomers have different physical properties, which allows for their separation using various techniques.[5] The most common and effective methods are:

  • Flash Column Chromatography: This is the workhorse of the synthesis lab. It is ideal for larger quantities (milligrams to many grams) when a suitable solvent system can be found that provides adequate separation.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power than flash chromatography and is excellent for difficult separations or for achieving very high diastereomeric purity. Both normal-phase and reverse-phase modes can be effective.[8][9]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, using supercritical CO₂ as the main mobile phase.[] It is often faster, uses less organic solvent, and can offer different selectivity, sometimes succeeding where HPLC fails.[11][12]

  • Crystallization: This can be the most efficient and scalable method if applicable. It relies on differences in solubility between the diastereomers in a given solvent system. Techniques can range from simple recrystallization to more advanced Crystallization-Induced Diastereomer Transformations (CIDT).[13][14]

Q3: Are non-chromatographic methods like crystallization a viable option?

Yes, absolutely. Crystallization-based separations can be highly effective and are often preferred in process chemistry for their scalability and cost-effectiveness.[3] Success depends on the physicochemical properties of your diastereomeric mixture.

  • Simple Recrystallization: If one diastereomer is significantly less soluble than the other in a particular solvent, it may selectively crystallize out of solution.

  • Crystallization-Induced Diastereomer Transformation (CIDT): This powerful technique is applicable if the diastereomers can equilibrate in solution (e.g., via epimerization of a stereocenter). The crystallization of the less soluble diastereomer drives the equilibrium, potentially converting the entire mixture into a single, solid diastereomer for a theoretical yield of up to 100%.[13][14] This process is only viable when the diastereomers form a eutectic mixture (crystallize as separate entities) and not a solid solution (mixed crystals).[3]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Column Chromatography Issues

This is a common challenge, as some diastereomers can have very similar polarities.[1]

  • Cause: Insufficient Selectivity of the Mobile Phase. The chosen solvent system may not be interacting differently enough with the two diastereomers.

    • Solution: Systematically screen a wider range of solvent systems. Don't just vary the ratio; change the solvents themselves. For a polar compound like a lactam, consider combinations like Dichloromethane/Methanol, Chloroform/Acetone, or Ethyl Acetate/Ethanol. Sometimes, adding a small amount of a third solvent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic impurities) can dramatically alter selectivity.[15]

  • Cause: Inappropriate Polarity. Using a mobile phase that is too polar can cause all compounds to elute quickly with the solvent front, while one that is not polar enough will result in no elution.[1]

    • Solution: Aim for an Rf value of 0.2-0.4 for the spot of interest on TLC. If your spots are too high (Rf > 0.5), decrease the polarity of the mobile phase. If they are too low (Rf < 0.1), increase the polarity.

  • Cause: Poorly Packed Column. Channels or cracks in the silica bed lead to band broadening, which destroys resolution.[1]

    • Solution: Ensure your silica slurry is homogeneous and well-settled before loading your sample. Pack the column under positive pressure and avoid letting the silica bed run dry at any point.

  • Cause: Overloading the Column. Too much sample for the column size will cause broad, overlapping bands.

    • Solution: A general rule of thumb for a difficult separation is to load no more than 1% of the silica gel mass (e.g., 400 mg of sample on a 40 g column).

This is a frustrating but common issue. The translation from the 2D environment of TLC to the 3D environment of a column is not always direct.

  • Cause: Diffusion and Band Broadening. On a column, compounds spend much more time and travel a longer distance, leading to diffusion and broadening of the elution bands. If the initial separation (ΔRf) is small, the broadening bands can re-merge.[1]

    • Solution 1: Increase the Column Length. A longer column provides more theoretical plates and more opportunity for separation to occur.[1] Doubling the column length can be a simple way to improve the resolution of closely eluting compounds.

    • Solution 2: Use a Slower Flow Rate. Reducing the flow rate gives molecules more time to equilibrate between the stationary and mobile phases, which can significantly enhance resolution.[1]

    • Solution 3: Employ a Shallow Gradient. Instead of running the column with a single solvent mixture (isocratic), start with a lower polarity mobile phase and very slowly increase the polarity over the course of the run. This can help to sharpen the bands and improve the separation of closely eluting compounds.[1]

HPLC & SFC Issues

Co-elution in HPLC means the conditions are not selective enough. You have several powerful parameters to adjust.[2][16]

  • Solution 1: Change the Organic Modifier. The choice of organic solvent is a primary driver of selectivity. If you are using acetonitrile, switch to methanol, or vice versa.[2][8] These solvents have different properties and interact with your analytes and the stationary phase in unique ways, often producing a significant change in separation.

  • Solution 2: Change the Stationary Phase. If changing the mobile phase isn't enough, the next step is to try a column with a different stationary phase.[2] If a C18 column fails, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase may offer different pi-pi or dipole-dipole interactions that can resolve the diastereomers.[17] For polar molecules like yours, a polar-embedded or aqueous C18 column could also be effective.

  • Solution 3: Adjust Temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of interaction.[18] Trying temperatures from 25°C up to 60°C can sometimes fine-tune a separation and improve resolution.

  • Solution 4: Try a Chiral Stationary Phase (CSP). Even though you are separating diastereomers, not enantiomers, a CSP can provide the unique stereochemical recognition needed for separation. Polysaccharide-based CSPs are a good starting point for indole-like structures.[15][19]

ParameterActionRationale
Mobile Phase Switch from Acetonitrile to Methanol (or vice-versa)Changes selectivity by altering solvent-analyte interactions.[8]
Stationary Phase Switch from C18 to Phenyl-Hexyl or PFPIntroduces different retention mechanisms (e.g., π-π interactions).[17]
Temperature Increase/decrease column temperature (e.g., 25°C to 60°C)Affects mass transfer kinetics and can fine-tune resolution.[18]
pH (if applicable) Adjust mobile phase pH if molecule is ionizableChanges analyte charge state and interaction with the stationary phase.

SFC is an excellent problem-solving tool and is increasingly used for both analytical and preparative separations.[]

  • Consider SFC when:

    • HPLC fails: SFC often provides orthogonal (completely different) selectivity to both reverse-phase and normal-phase HPLC.[11]

    • Speed is critical: SFC columns can be equilibrated very quickly, and run times are often much shorter than HPLC.[5]

    • You need a "green" method: SFC primarily uses CO₂, reducing organic solvent consumption significantly.[12]

    • Your compound has poor solubility: Supercritical fluids can have unique solvating properties.

Crystallization Issues

Successful crystallization requires specific thermodynamic properties.

  • Cause: Formation of a Solid Solution. Your diastereomers may be co-crystallizing to form a solid solution (mixed crystal), where molecules of one diastereomer are incorporated into the crystal lattice of the other.[3]

    • Solution: This is difficult to overcome. You must screen a wide variety of solvents with different properties (protic, aprotic, polar, non-polar) to find a system where the diastereomers crystallize as a conglomerate or eutectic mixture.

  • Cause: Similar Solubilities. The solubilities of the two diastereomers in your chosen solvent may be too similar.

    • Solution: The key is to find a solvent where one diastereomer is sparingly soluble while the other is highly soluble. This requires extensive solvent screening. Creating ternary phase diagrams can provide a deep understanding of the solubility behavior.[20]

  • Cause: No Racemization for CIDT. If you are attempting a Crystallization-Induced Diastereomer Transformation (CIDT), it requires that the diastereomers can interconvert in the solution phase.[14]

    • Solution: If the stereocenter differentiating the diastereomers is not labile, CIDT is not possible. You may need to add a catalyst or change conditions (e.g., add a base) to facilitate epimerization.

Detailed Experimental Protocols
Protocol 1: Systematic Screening of Solvent Systems for Column Chromatography using TLC

This protocol describes a methodical approach to finding a suitable mobile phase for flash chromatography.

  • Prepare Stock Solution: Dissolve a small amount (1-2 mg) of your crude diastereomeric mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1-2 mg/mL solution.

  • Prepare TLC Chambers: Line several TLC chambers with filter paper and add a small amount of your test solvent systems. Allow the chambers to become saturated with vapor.

  • Spot the TLC Plate: Using a capillary spotter, carefully spot your stock solution onto the baseline of a silica gel TLC plate. Make the spots small and concentrated.

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate or vanillin).

  • Analyze: Calculate the Retention Factor (Rf) for each spot. An ideal system will show two distinct spots with a difference in Rf (ΔRf) of at least 0.1 and with the lower spot having an Rf between 0.2 and 0.4.

Table of Example Screening Systems:

Solvent System (v/v)PolarityTypical Observation
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for many organic compounds.[1]
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighEffective for more polar compounds like lactams.
Toluene / Acetone (9:1 to 1:1)Medium (Aromatic)Offers different selectivity due to π-π interactions.
Hexane / Isopropanol (95:5 to 80:20)Low to MediumCan provide unique selectivity for polar analytes.
Protocol 2: HPLC Method Development for Diastereomer Separation

This protocol outlines a strategy for developing a reverse-phase HPLC method.

start Prepare Sample & Mobile Phases (A: Water, B: ACN/MeOH) screen_col Step 1: Column Screening (C18, Phenyl, PFP) start->screen_col gradient Step 2: Run Broad Gradient (5% to 95% B in 15 min) screen_col->gradient select Step 3: Select Best Condition (Column/Solvent with any separation) gradient->select optimize Step 4: Optimize Gradient (Shallow gradient around elution %B) select->optimize iso Step 5 (Optional): Convert to Isocratic (For simplicity and robustness) optimize->iso validate Step 6: Validate Method (Reproducibility, Resolution) iso->validate

Caption: HPLC method development workflow.
  • Initial Setup:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[8]

    • Mobile Phase A: HPLC-grade water (often with 0.1% formic acid or trifluoroacetic acid).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detector: UV detector set to an appropriate wavelength for your compound.

  • Scouting Run:

    • Perform a fast, broad gradient elution (e.g., 5% to 95% B over 10-15 minutes) on the C18 column first with Acetonitrile as B, then with Methanol as B.

    • If no separation is achieved, repeat the scouting runs on a Phenyl-Hexyl or PFP column.

  • Optimization:

    • Identify the column and mobile phase combination that shows the best, even if incomplete, separation.

    • Note the approximate percentage of mobile phase B at which your compounds elute.

    • Design a new, shallower gradient around this point. For example, if the peaks eluted at ~40% B, try a gradient of 30% to 50% B over 20 minutes.

  • Fine-Tuning:

    • Adjust the column temperature and flow rate to further improve resolution and peak shape.[18]

    • Once a good separation is achieved, the method can be converted to an isocratic hold for simplicity if desired.

References
  • ISCA. (n.d.). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Retrieved from [Link]

  • Vedejs, E., & Jure, M. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 106(5), 2035-2054. [Link]

  • Welch, C. J., Biba, M., & Regalado, E. L. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Crystallization‐Induced Diastereomer Transformations - ResearchGate. (n.d.). Retrieved from [Link]

  • Kukor, A. J., St-Jean, F., Stumpf, A., Malig, T. C., Piechowicz, K. A., Kurita, K., & Hein, J. E. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering, 8(5), 1047-1053. [Link]

  • IUCr Journals. (n.d.). Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. Retrieved from [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • PubMed. (2001). Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds. Retrieved from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1341. [Link]

  • Ilia, G., & Török, G. (2022). Chiral Separation Using Supercritical Fluid Chromatography, Part 1: Theoretical Background. LCGC Europe, 35(3), 102-109. [Link]

  • OMICS International. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2026). Supercritical fluid chromatography of stereoisomers. Retrieved from [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Retrieved from [Link]

  • ACS Publications. (2008). Novel Diastereoselective Synthesis of Bicyclic β-Lactams through Radical Cyclization and Their Reduction toward 2-(1-Alkoxy-2-hydroxyethyl)piperidines and 2-(1-Alkoxy-2-hydroxyethyl)azepanes. [Link]

  • ACS Publications. (2009). Diastereoselective Synthesis of Bicyclic γ-Lactams via Ring Expansion of Monocyclic β-Lactams. [Link]

  • PubMed. (2026). Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview. Retrieved from [Link]

  • Reddit. (2024). Help with separation of diastereomers. Retrieved from [Link]

  • ResearchGate. (2021). Chiral Alkaloid Analysis. Retrieved from [Link]

  • ResearchGate. (2019). How to separate the diastereomer peak from main peak?. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of diastereomers by extractive distillation.
  • ResearchGate. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Retrieved from [Link]

  • IntechOpen. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation Methods for Analysis of Cyclodextrin Derivatives. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Scholars' Mine. (2023). Reversing Enantioselectivity In Capillary Gas Chromatography With Polar And Nonpolar Cyclodextrin Derivative Phases. Retrieved from [Link]

  • Semantic Scholar. (1997). Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. Retrieved from [Link]

  • DORA 4RI. (n.d.). Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomo. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Octahydro-2H-cyclopropa[cd]indol-2-one and Hexahydroindole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of two distinct indole-based scaffolds: the well-established hexahydroindole and the novel, theoretically compelling octahydro-2H-cyclopropa[cd]indol-2-one. While the former is a recurring motif in numerous natural products and clinical candidates, the latter represents a largely unexplored chemical space. This document aims to juxtapose the known medicinal chemistry applications of the hexahydroindole scaffold with the potential, structure-driven advantages of the cyclopropa[cd]indol-2-one framework, offering a forward-looking perspective for drug discovery programs.

I. Introduction: Navigating Saturated Indole Scaffolds

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of a multitude of approved drugs.[1][2][3] Its saturated and partially saturated bioisosteres, such as the hexahydroindole, offer a departure from the planarity of the aromatic indole, providing access to three-dimensional chemical space crucial for selective interactions with complex biological targets.[4] The hexahydroindole scaffold, in particular, has found utility in a range of therapeutic areas due to its conformational flexibility and synthetic tractability.

In contrast, the octahydro-2H-cyclopropa[cd]indol-2-one scaffold introduces a strained cyclopropane ring fused to the indole core. This structural feature is predicted to impart significant conformational rigidity and a unique three-dimensional geometry. The incorporation of cyclopropane rings into drug candidates is a recognized strategy to enhance metabolic stability, improve target binding affinity, and increase brain permeability.[5][6] This guide will explore the practical applications of the hexahydroindole scaffold and the theoretical promise of its cyclopropane-fused counterpart.

II. Structural and Conformational Analysis

The key difference between the two scaffolds lies in the presence of the fused cyclopropane ring in octahydro-2H-cyclopropa[cd]indol-2-one. This seemingly small modification has profound implications for the molecule's overall shape and rigidity.

Hexahydroindole: This scaffold possesses multiple stereocenters and can adopt various chair and boat-like conformations, allowing for a degree of conformational flexibility. This adaptability can be advantageous in interacting with dynamic binding pockets of biological targets.

Octahydro-2H-cyclopropa[cd]indol-2-one: The fusion of the cyclopropane ring locks the C4a-C7a bond, significantly restricting the conformational freedom of the six-membered ring. This results in a more rigid and defined three-dimensional structure. Such pre-organization can lead to higher binding affinities by reducing the entropic penalty upon binding to a target.

Scaffolds cluster_0 Octahydro-2H-cyclopropa[cd]indol-2-one cluster_1 Hexahydroindole Octahydro Octahydro Hexahydro Hexahydro

Caption: Core structures of Octahydro-2H-cyclopropa[cd]indol-2-one and Hexahydroindole.

III. Synthesis Strategies: The Known and the Novel

The synthetic accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. Here, a stark contrast emerges between the two scaffolds.

A. Established Routes to Hexahydroindoles

The synthesis of hexahydroindoles is well-documented in the chemical literature. A common strategy involves the intramolecular cyclization of a suitably functionalized cyclohexanone or cyclohexene precursor. For instance, the synthesis of hexahydropyrazino[1,2-a]indole derivatives, which have shown promise as inhibitors of apoptosis (IAP) proteins, often starts from a chiral pool and involves a multi-step sequence to construct the tricyclic system.[7]

Hexahydroindole_Synthesis A Chiral Precursor (e.g., amino acid derivative) B Intermediate with cyclohexane ring A->B Multi-step synthesis C Intramolecular Cyclization B->C Activation & Ring Closure D Hexahydroindole Core C->D Final Scaffold

Caption: Generalized synthetic workflow for hexahydroindole derivatives.

B. Proposed Synthesis of Octahydro-2H-cyclopropa[cd]indol-2-one

Cyclopropaindole_Synthesis A Hexahydroindolone Precursor B Enone Intermediate A->B Functional group manipulation C Intramolecular Cyclopropanation B->C e.g., Simmons-Smith or Pd-catalyzed D Octahydro-2H-cyclopropa[cd]indol-2-one C->D Tricyclic Core Formation

Caption: Proposed synthetic workflow for octahydro-2H-cyclopropa[cd]indol-2-one.

IV. Medicinal Chemistry Applications and Biological Potential

A. Hexahydroindole: A Scaffold with Proven Therapeutic Relevance

The hexahydroindole motif is present in a number of biologically active compounds. A notable example is its incorporation into potent and orally bioavailable inhibitors of apoptosis (IAP) proteins.[7] These compounds have been investigated for their potential in cancer therapy. The structure-activity relationship (SAR) studies of these hexahydropyrazino[1,2-a]indole derivatives have demonstrated that modifications to the fused ring system and its substituents can significantly impact their potency and pharmacokinetic properties.[8]

Compound Class Target Therapeutic Area Key SAR Insights
Hexahydropyrazino[1,2-a]indole derivativesIAP ProteinsOncologyChirality of the fused rings and the nature of the linker are critical for potent inhibition.[7][8]
Substituted hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides5-HT1A ReceptorNeuroscienceThe nature of the piperazinyl moiety significantly influences receptor affinity and anxiolytic activity.[9]
B. Octahydro-2H-cyclopropa[cd]indol-2-one: A Scaffold of Untapped Potential

Due to its novelty, there is no direct experimental data on the biological activity of the octahydro-2H-cyclopropa[cd]indol-2-one scaffold. However, based on the known activities of structurally related compounds, we can hypothesize its potential applications.

The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold, which also features a cyclopropane ring fused to an oxindole core, has been explored for its anticancer properties.[10] Compounds from this class have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[10] The rigid nature of the cyclopropane-fused system in octahydro-2H-cyclopropa[cd]indol-2-one could be leveraged to design potent and selective inhibitors of enzymes or protein-protein interactions. The unique 3D shape could also be exploited to target novel binding sites.

Hypothesized Advantages of the Octahydro-2H-cyclopropa[cd]indol-2-one Scaffold:

  • Enhanced Potency: The rigid conformation can lead to a more favorable entropic contribution to binding affinity.

  • Improved Metabolic Stability: The cyclopropane ring can block sites of metabolism, potentially leading to an improved pharmacokinetic profile.[6]

  • Increased Selectivity: The well-defined three-dimensional structure may allow for more specific interactions with the target protein, reducing off-target effects.

  • Novelty and Patentability: As an unexplored scaffold, it offers significant opportunities for generating novel intellectual property.

V. Experimental Protocols

To facilitate the exploration of these scaffolds, the following are representative experimental protocols.

A. Synthesis of a Hexahydroindole Derivative

Protocol: Synthesis of a Hexahydropyrazino[1,2-a]indole Core

This protocol is a generalized representation based on literature procedures.[7]

  • Step 1: Chiral Pool Starting Material: Begin with a commercially available chiral amino acid derivative.

  • Step 2: Ring Formation: Through a series of standard organic transformations (e.g., protection, activation, cyclization), construct the hexahydropyrazino[1,2-a]indole tricycle. This may involve a Pictet-Spengler type reaction or an intramolecular nucleophilic substitution.

  • Step 3: Functionalization: Introduce desired substituents onto the scaffold through reactions such as N-alkylation, acylation, or cross-coupling reactions to explore the SAR.

  • Step 4: Purification and Characterization: Purify the final compounds using column chromatography and characterize them using standard analytical techniques (NMR, MS, etc.).

B. Biological Evaluation: In Vitro IAP Inhibition Assay

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for XIAP-BIR3 Inhibition

This assay is suitable for evaluating the inhibitory activity of compounds against the X-linked inhibitor of apoptosis protein (XIAP).

  • Reagents: Recombinant XIAP-BIR3 protein, fluorescently labeled Smac peptide, and assay buffer.

  • Procedure:

    • Add the test compound (at various concentrations) to the wells of a microplate.

    • Add the XIAP-BIR3 protein and the fluorescently labeled Smac peptide to the wells.

    • Incubate the plate at room temperature to allow for binding to reach equilibrium.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the IC50 values for each compound by fitting the dose-response data to a four-parameter logistic equation.

VI. Conclusion and Future Outlook

The hexahydroindole scaffold represents a valuable and well-validated platform in medicinal chemistry, with demonstrated success in generating clinical candidates. Its synthetic accessibility and conformational flexibility will ensure its continued use in drug discovery.

The octahydro-2H-cyclopropa[cd]indol-2-one scaffold, while currently unexplored, presents an exciting opportunity for innovation. The introduction of a fused cyclopropane ring is a rational design strategy to impart favorable drug-like properties, including increased potency, metabolic stability, and three-dimensionality. The development of a robust synthetic route to this novel scaffold is the first critical step towards unlocking its therapeutic potential. Future research in this area could lead to the discovery of new chemical entities with unique pharmacological profiles, addressing unmet medical needs.

VII. References

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. ResearchGate.

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry.

  • Nemoto, T., Harada, S., Kuribara, T., & Harada, S. (2025). Recent Advances in the Synthesis of 3,4-Fused Tricyclic Indoles. Organic & Biomolecular Chemistry.

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. PubMed.

  • (2022). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. PMC.

  • (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][6][11]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. PubMed.

  • (2021). Synthesis of cyclopropane-fused spirooxindole a. ResearchGate.

  • Trushkov, I. V., et al. (2025). Peri-Annulated Indoles from Donor–Acceptor Cyclopropanes: Synthesis of 5,6-Dihydro-1H-[5][11]diazepino[4,5,6-cd]indoles. The Journal of Organic Chemistry.

  • (2005). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC.

  • (2015). Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. PubMed.

  • Feng, J., Shi, J., Wei, L., & Zhang, J. (n.d.). Natural products and drugs containing chiral hexahydroindole or octahydroindole moieties. ResearchGate.

  • (2020). Cyclopropenones in the synthesis of indolizidine, pyrrolo[2,1-a]isoquinoline and indolizino[8,7-b]indole alkaloids. ResearchGate.

  • (n.d.). The structure-activity relationship (SAR) of the novel indole... ResearchGate.

  • (2023). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. MDPI.

  • (1992). Synthesis and structure-activity relationship of substituted tetrahydro- and hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides and thiadiazinones: potential anxiolytic agents. PubMed.

  • (2013). Design, synthesis, and biological activities of novel hexahydropyrazino[1,2-a]indole derivatives as potent inhibitors of apoptosis (IAP) proteins antagonists with improved membrane permeability across MDR1 expressing cells. PubMed.

  • (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC.

  • (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online.

  • (2020). Cyclopropenones in the synthesis of indolizidine, pyrrolo[2,1-a]isoquinoline and indolizino[8,7-b]indole alkaloids. University of Huddersfield Research Portal.

  • (2023). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. ResearchGate.

  • (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. PMC.

  • (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. MDPI.

  • (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.

  • (2023). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. MDPI.

  • (2021). Synthesis, Characterization and Biological Evaluation of some Novel Substituted Indole-Coumarin Derivatives as Potential Antibacterial and Antifungal Agents. Journal of Pharmaceutical Research International.

  • (2024). Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. Preprints.org.

  • (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. PubMed.

  • (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。